Epstein-barr virus BRLF1 (134-142)

Description

BenchChem offers high-quality Epstein-barr virus BRLF1 (134-142) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Epstein-barr virus BRLF1 (134-142) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

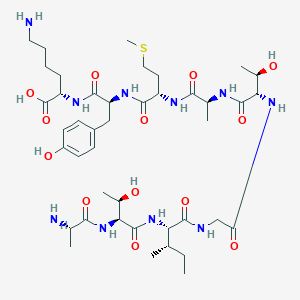

Molecular Formula |

C42H70N10O13S |

|---|---|

Molecular Weight |

955.1 g/mol |

IUPAC Name |

(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[2-[[(2S,3S)-2-[[(2S,3R)-2-[[(2S)-2-aminopropanoyl]amino]-3-hydroxybutanoyl]amino]-3-methylpentanoyl]amino]acetyl]amino]-3-hydroxybutanoyl]amino]propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]hexanoic acid |

InChI |

InChI=1S/C42H70N10O13S/c1-8-21(2)32(51-41(63)34(25(6)54)52-35(57)22(3)44)39(61)45-20-31(56)50-33(24(5)53)40(62)46-23(4)36(58)47-28(16-18-66-7)37(59)49-30(19-26-12-14-27(55)15-13-26)38(60)48-29(42(64)65)11-9-10-17-43/h12-15,21-25,28-30,32-34,53-55H,8-11,16-20,43-44H2,1-7H3,(H,45,61)(H,46,62)(H,47,58)(H,48,60)(H,49,59)(H,50,56)(H,51,63)(H,52,57)(H,64,65)/t21-,22-,23-,24+,25+,28-,29-,30-,32-,33-,34-/m0/s1 |

InChI Key |

GQEUVOICMKSFBN-DOICMAQZSA-N |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)NCC(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](C)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](C)N |

Canonical SMILES |

CCC(C)C(C(=O)NCC(=O)NC(C(C)O)C(=O)NC(C)C(=O)NC(CCSC)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(C(C)O)NC(=O)C(C)N |

Origin of Product |

United States |

Foundational & Exploratory

BRLF1 (134-142): An Immunodominant T-Cell Epitope in Epstein-Barr Virus - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epstein-Barr virus (EBV), a ubiquitous human herpesvirus, establishes a lifelong latent infection in the majority of the world's population. While typically asymptomatic, EBV is associated with several malignancies, including Burkitt's lymphoma, nasopharyngeal carcinoma, and post-transplant lymphoproliferative disease. The host immune system, particularly cytotoxic T lymphocytes (CTLs), plays a crucial role in controlling EBV infection. Understanding the targets of this immune response is paramount for the development of effective immunotherapies and vaccines.

This technical guide focuses on the BRLF1 (134-142) peptide, a key immunodominant CD8+ T-cell epitope derived from the Epstein-Barr virus immediate-early protein, BRLF1 (also known as Rta). BRLF1 is a transcriptional activator essential for initiating the switch from the latent to the lytic phase of the viral life cycle.[1][2][3] The BRLF1 (134-142) epitope, with the amino acid sequence ATIGTAMYK, is presented by the Human Leukocyte Antigen (HLA) class I allele, HLA-A*11:01.[4][5][6][7] Its immunodominance makes it a significant target for the host's CTL response against EBV-infected cells entering the lytic cycle and a person of interest for immunotherapeutic strategies.

Quantitative Data on Immunogenicity

The immunogenicity of the BRLF1 (134-142) epitope has been demonstrated through various T-cell assays. While precise precursor frequencies in healthy donors are not extensively documented in publicly available literature, in vitro stimulation studies have shown a significant expansion of T-cells specific for this epitope.

| Parameter | Method | Finding | Reference |

| T-Cell Recognition | Tetramer Staining | Following 14-day in vitro stimulation with the ATIGTAMYK peptide, HLA-A*11:01 tetramer staining revealed that 12.0% and 4.57% of CD8+ T cells from two different healthy donors recognized the epitope. | [8] |

| Application in T-Cell Assays | Commercial Availability | The ATIGTAMYK peptide is commercially available for use in T-cell assays such as ELISPOT, intracellular cytokine staining (ICS), and cytotoxicity assays, indicating its established role as a T-cell stimulant. | [5] |

Experimental Protocols

Peptide Synthesis and Purification

Objective: To synthesize and purify the BRLF1 (134-142) peptide (ATIGTAMYK) for use in T-cell assays.

Methodology: Solid-Phase Peptide Synthesis (SPPS) using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry is the standard method.

Protocol:

-

Resin Preparation: Start with a Rink Amide resin to obtain a C-terminally amidated peptide. Swell the resin in a suitable solvent like N,N-dimethylformamide (DMF).

-

Fmoc Deprotection: Remove the Fmoc protecting group from the resin's amino group using a solution of 20% piperidine (B6355638) in DMF.

-

Amino Acid Coupling: Activate the first Fmoc-protected amino acid (Fmoc-Lys(Boc)-OH) using a coupling reagent like HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of a base such as N,N-diisopropylethylamine (DIEA). Add the activated amino acid to the resin and allow the coupling reaction to proceed.

-

Washing: Wash the resin extensively with DMF to remove excess reagents.

-

Repeat Cycle: Repeat the deprotection and coupling steps for each subsequent amino acid in the sequence (Tyr(tBu), Met, Ala, Thr(tBu), Gly, Ile, Thr(tBu), Ala).

-

Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) with scavengers like water and triisopropylsilane (B1312306) (TIS).

-

Purification: Purify the crude peptide using reversed-phase high-performance liquid chromatography (RP-HPLC) on a C18 column.

-

Analysis: Confirm the purity and identity of the peptide using analytical HPLC and mass spectrometry.

-

Lyophilization: Lyophilize the purified peptide to obtain a stable powder.

IFN-γ ELISPOT Assay

Objective: To quantify the frequency of BRLF1 (134-142)-specific, IFN-γ-secreting T-cells.

Methodology: The Enzyme-Linked Immunospot (ELISPOT) assay is a highly sensitive method to detect cytokine-secreting cells at a single-cell level.

Protocol:

-

Plate Coating: Coat a 96-well PVDF membrane plate with a capture antibody specific for human IFN-γ overnight at 4°C.

-

Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., RPMI 1640 with 10% fetal bovine serum) for at least 2 hours at 37°C.

-

Cell Plating: Prepare a single-cell suspension of peripheral blood mononuclear cells (PBMCs) from an HLA-A*11:01 positive donor. Add the cells to the wells at a density of 2-4 x 10^5 cells/well.

-

Stimulation: Add the BRLF1 (134-142) peptide to the wells at a final concentration of 1-10 µg/mL. Include a negative control (e.g., DMSO vehicle) and a positive control (e.g., phytohemagglutinin).

-

Incubation: Incubate the plate for 18-24 hours at 37°C in a humidified incubator with 5% CO2.

-

Detection: Wash the plate to remove cells. Add a biotinylated detection antibody specific for human IFN-γ and incubate.

-

Enzyme Conjugation: Wash the plate and add streptavidin conjugated to an enzyme (e.g., alkaline phosphatase).

-

Spot Development: Wash the plate and add a substrate solution (e.g., BCIP/NBT) that forms a colored precipitate at the site of cytokine secretion.

-

Analysis: Wash the plate, allow it to dry, and count the spots using an automated ELISPOT reader. Each spot represents a single IFN-γ-secreting cell. Results are typically expressed as spot-forming cells (SFC) per million PBMCs.

Intracellular Cytokine Staining (ICS)

Objective: To identify and quantify BRLF1 (134-142)-specific T-cells producing IFN-γ and other cytokines by flow cytometry.

Methodology: ICS allows for the multiparametric analysis of cytokine production within individual cells, enabling phenotypic characterization of the responding T-cell populations.

Protocol:

-

Cell Stimulation: Stimulate PBMCs (1-2 x 10^6 cells) with the BRLF1 (134-142) peptide (1-10 µg/mL) in the presence of a protein transport inhibitor (e.g., Brefeldin A or Monensin) for 4-6 hours at 37°C. This traps the cytokines inside the cells. Include negative and positive controls.

-

Surface Staining: Wash the cells and stain with fluorochrome-conjugated antibodies against cell surface markers such as CD3, CD8, and CD4 to identify T-cell populations.

-

Fixation and Permeabilization: Wash the cells and fix them with a fixation buffer (e.g., 4% paraformaldehyde). Then, permeabilize the cell membranes using a permeabilization buffer (e.g., saponin-based).

-

Intracellular Staining: Stain the permeabilized cells with a fluorochrome-conjugated antibody against IFN-γ. Antibodies for other cytokines like TNF-α and IL-2 can also be included.

-

Washing: Wash the cells to remove unbound antibodies.

-

Flow Cytometry Analysis: Acquire the cells on a flow cytometer. Analyze the data to determine the percentage of CD8+ T-cells that are positive for IFN-γ in response to the BRLF1 (134-142) peptide.

Signaling Pathways and Experimental Workflows

T-Cell Receptor (TCR) Signaling Pathway

The recognition of the BRLF1 (134-142) peptide presented by HLA-A*11:01 on an antigen-presenting cell (APC) or an infected cell by a specific CD8+ T-cell initiates a cascade of intracellular signaling events, leading to T-cell activation, proliferation, and effector functions.

Experimental Workflow for Epitope Discovery and Characterization

The identification and characterization of immunodominant T-cell epitopes like BRLF1 (134-142) typically follow a systematic workflow.

Conclusion

The BRLF1 (134-142) epitope is a well-characterized, immunodominant target for CD8+ T-cells in the context of HLA-A*11:01. Its origin from an immediate-early lytic protein makes it an early target for the immune system during viral reactivation. The experimental protocols and workflows detailed in this guide provide a framework for the further investigation of this and other viral T-cell epitopes. For researchers and drug development professionals, a thorough understanding of the immunobiology of such epitopes is critical for the design of novel immunotherapies, including therapeutic vaccines and adoptive T-cell transfer strategies, aimed at controlling EBV-associated diseases. Further quantitative studies are warranted to precisely define the precursor frequency and functional avidity of BRLF1 (134-142)-specific T-cells in different clinical settings to better inform these therapeutic approaches.

References

- 1. researchgate.net [researchgate.net]

- 2. immunospot.com [immunospot.com]

- 3. researchgate.net [researchgate.net]

- 4. T-Cell Receptor Repertoire Analysis with Computational Tools—An Immunologist’s Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 5. High Frequencies of Virus-Specific CD8+ T-Cell Precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Peptide Synthesis [bio-protocol.org]

- 7. In silico advancements in Peptide-MHC interaction: A molecular dynamics study of predicted glypican-3 peptides and HLA-A*11:01 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Stimulation-induced cytokine polyfunctionality as a dynamic concept | eLife [elifesciences.org]

An In-depth Technical Guide to the Discovery and Characterization of the BRLF1 (134-142) Epitope

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Epstein-Barr virus (EBV), a ubiquitous human herpesvirus, is associated with several malignancies, including nasopharyngeal carcinoma and various lymphomas. The viral lytic cycle, essential for the production of new virions, is initiated by the expression of immediate-early proteins, including BRLF1 (also known as Rta). The host immune system, particularly cytotoxic T lymphocytes (CTLs), plays a critical role in controlling EBV-infected cells. A key target for this immune surveillance is the BRLF1 protein, from which specific epitopes are presented on the surface of infected cells by Human Leukocyte Antigen (HLA) class I molecules.

This technical guide provides a comprehensive overview of the discovery and characterization of a specific immunodominant epitope derived from the BRLF1 protein, the 9-amino acid peptide spanning residues 134-142 (sequence: ATIGTAMYK). This epitope is restricted by the HLA-A*11:01 allele and represents a significant target of the CD8+ T-cell response to EBV. This document will detail the methodologies used to identify and characterize this epitope, present quantitative data on its immunogenicity, and describe the signaling pathways involved in the T-cell response it elicits.

Discovery and Identification

The identification of immunodominant viral epitopes is a crucial step in understanding antiviral immunity and developing targeted immunotherapies. The discovery of the BRLF1 (134-142) epitope followed a systematic workflow common in viral immunology.

Experimental Workflow for Epitope Discovery

The general workflow for identifying novel T-cell epitopes from a viral antigen like BRLF1 involves several key stages.

Workflow for Viral T-Cell Epitope Discovery and Validation.

The BRLF1 (134-142) epitope was identified through a combination of in silico prediction and in vitro screening. Computational algorithms, such as NetMHCpan, predicted the binding affinity of peptides derived from the BRLF1 protein to various HLA alleles. The ATIGTAMYK sequence was predicted to have a high binding affinity for HLA-A11:01. Subsequent in vitro studies using peripheral blood mononuclear cells (PBMCs) from HLA-A11:01-positive healthy donors confirmed the immunogenicity of this peptide.

Quantitative Characterization

The immunogenicity of a T-cell epitope is a critical parameter for its potential use in vaccines or immunotherapies. Quantitative assays are employed to measure the strength and frequency of the T-cell response.

Data Presentation

| Parameter | Method | Result | Reference |

| HLA Binding Affinity | NetMHCpan 4.0 Prediction | %Rank = 0.1 (strong binder) | [1] |

| T-Cell Response Frequency | ELISpot | Variable, detected in HLA-A*11:01+ healthy donors | [2] |

| Cytokine Production | Intracellular Cytokine Staining (ICS) | IFN-γ, TNF-α | [3] |

| Cytotoxic Activity | Chromium-51 Release Assay | Lysis of peptide-pulsed target cells | [4] |

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are detailed protocols for the key assays used in the characterization of the BRLF1 (134-142) epitope.

Enzyme-Linked Immunospot (ELISpot) Assay for IFN-γ Secretion

This assay quantifies the frequency of antigen-specific T-cells based on their cytokine secretion.

Materials:

-

PVDF-membrane 96-well plates pre-coated with anti-human IFN-γ capture antibody

-

Peripheral Blood Mononuclear Cells (PBMCs) from HLA-A*11:01+ donors

-

BRLF1 (134-142) peptide (ATIGTAMYK)

-

Complete RPMI-1640 medium

-

Biotinylated anti-human IFN-γ detection antibody

-

Streptavidin-Alkaline Phosphatase (ALP)

-

BCIP/NBT substrate

-

Automated ELISpot reader

Procedure:

-

Cell Preparation: Thaw and rest cryopreserved PBMCs overnight in complete RPMI-1640 medium.

-

Plating: Add 2 x 10^5 PBMCs per well to the pre-coated 96-well plate.

-

Stimulation: Add the BRLF1 (134-142) peptide to the wells at a final concentration of 10 µg/mL. Include a negative control (medium alone or an irrelevant peptide) and a positive control (e.g., phytohemagglutinin).

-

Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.

-

Detection:

-

Wash the plate with PBS.

-

Add the biotinylated anti-human IFN-γ detection antibody and incubate for 2 hours at room temperature.

-

Wash the plate and add Streptavidin-ALP. Incubate for 1 hour at room temperature.

-

Wash the plate and add the BCIP/NBT substrate.

-

-

Analysis: Stop the reaction by washing with water once spots have developed. Allow the plate to dry and count the spots using an automated ELISpot reader. Results are expressed as spot-forming units (SFU) per million PBMCs.

Intracellular Cytokine Staining (ICS) and Flow Cytometry

ICS allows for the multiparametric characterization of responding T-cells, identifying their phenotype and the cytokines they produce.

Materials:

-

PBMCs from HLA-A*11:01+ donors

-

BRLF1 (134-142) peptide

-

Brefeldin A and Monensin (protein transport inhibitors)

-

Fluorescently-conjugated antibodies against CD3, CD8, IFN-γ, and TNF-α

-

Fixation and permeabilization buffers

-

Flow cytometer

Procedure:

-

Stimulation: Stimulate 1-2 x 10^6 PBMCs with the BRLF1 (134-142) peptide (1-10 µg/mL) in the presence of Brefeldin A and Monensin for 6 hours at 37°C.

-

Surface Staining: Wash the cells and stain with fluorescently-conjugated antibodies against surface markers (e.g., CD3, CD8) for 30 minutes at 4°C.

-

Fixation and Permeabilization: Wash the cells and fix them using a fixation buffer. Subsequently, permeabilize the cells with a permeabilization buffer.

-

Intracellular Staining: Stain the permeabilized cells with fluorescently-conjugated antibodies against intracellular cytokines (e.g., IFN-γ, TNF-α) for 30 minutes at 4°C.

-

Acquisition: Wash the cells and acquire the data on a flow cytometer.

-

Analysis: Analyze the data using flow cytometry software to determine the percentage of CD8+ T-cells producing specific cytokines in response to the peptide.

Chromium-51 (⁵¹Cr) Release Cytotoxicity Assay

This assay measures the ability of CTLs to lyse target cells presenting the specific epitope.

Materials:

-

Effector cells: BRLF1 (134-142)-specific CTL clone or in vitro expanded T-cells.

-

Target cells: HLA-A*11:01-positive cell line (e.g., T2 cells or autologous B-LCLs).

-

Sodium Chromate (⁵¹Cr).

-

BRLF1 (134-142) peptide.

-

Gamma counter.

Procedure:

-

Target Cell Labeling: Label the target cells with ⁵¹Cr for 1 hour at 37°C.

-

Peptide Pulsing: Wash the labeled target cells and pulse them with the BRLF1 (134-142) peptide (10 µg/mL) for 1 hour at 37°C. Unpulsed target cells serve as a negative control.

-

Co-culture: Co-culture the effector cells with the labeled and pulsed target cells at various effector-to-target (E:T) ratios in a 96-well V-bottom plate.

-

Incubation: Incubate the plate for 4-6 hours at 37°C.

-

Harvesting: Centrifuge the plate and harvest the supernatant.

-

Measurement: Measure the radioactivity in the supernatant using a gamma counter.

-

Calculation: Calculate the percentage of specific lysis using the formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100

-

Spontaneous release is from target cells incubated with medium alone.

-

Maximum release is from target cells lysed with detergent.

-

Signaling Pathways

Upon recognition of the BRLF1 (134-142) peptide presented by HLA-A*11:01, the T-cell receptor (TCR) on a specific CD8+ T-cell initiates a complex signaling cascade, leading to T-cell activation, proliferation, and effector functions.

T-Cell Receptor (TCR) Signaling Cascade

The initial binding event triggers a series of phosphorylation events mediated by kinases associated with the TCR complex.

T-Cell Receptor Signaling Cascade upon Epitope Recognition.

The interaction between the TCR and the BRLF1 (134-142)-HLA-A*11:01 complex leads to the activation of the Src-family kinase Lck, which phosphorylates the Immunoreceptor Tyrosine-based Activation Motifs (ITAMs) within the CD3 and ζ chains of the TCR complex. This creates docking sites for ZAP-70, which is then also phosphorylated and activated by Lck. Activated ZAP-70 phosphorylates key adaptor proteins, including LAT and SLP-76, leading to the formation of a large signaling complex. This "signalosome" recruits and activates multiple downstream signaling pathways, including:

-

PLCγ1 Pathway: Leads to the generation of diacylglycerol (DAG) and inositol (B14025) trisphosphate (IP3), resulting in calcium mobilization and activation of transcription factors like NFAT and NF-κB, which are crucial for cytokine gene expression.

-

Ras-MAPK Pathway: Activates the transcription factor AP-1, which also contributes to cytokine production and cell proliferation.

-

PI3K-Akt Pathway: Promotes cell survival and metabolic reprogramming necessary for T-cell effector functions, including cytotoxicity.

The integration of these signals ultimately dictates the functional outcome of the T-cell response to the BRLF1 (134-142) epitope, driving the production of antiviral cytokines and the direct killing of EBV-infected cells.

Conclusion

The BRLF1 (134-142) epitope is a well-characterized, immunodominant target of the CD8+ T-cell response to Epstein-Barr virus in HLA-A*11:01-positive individuals. Its discovery and characterization have been instrumental in advancing our understanding of anti-EBV immunity. The detailed experimental protocols and signaling pathway information provided in this guide offer a valuable resource for researchers and drug development professionals working on EBV-related diseases. Further investigation into the quantitative aspects of T-cell responses to this epitope and the fine-tuning of its associated signaling pathways will be crucial for the development of novel immunotherapeutic strategies against EBV-associated malignancies.

References

- 1. Viral Modulation of T-Cell Receptor Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Improved Natural Killer cell activity and retained anti-tumor CD8+ T cell responses contribute to the induction of a pathological complete response in HER2-positive breast cancer patients undergoing neoadjuvant chemotherapy | springermedizin.de [springermedizin.de]

- 3. espace.library.uq.edu.au [espace.library.uq.edu.au]

- 4. Frontiers | Highly sensitive live-cell imaging-based cytotoxicity assay enables functional validation of rare epitope-specific CTLs [frontiersin.org]

BRLF1 Gene Expression During EBV Lytic Replication: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Core Summary

The Epstein-Barr virus (EBV) immediate-early gene, BRLF1 (BamHI R Leftward Reading Frame 1), encodes the transcriptional activator protein Rta (Replication and Transcription Activator). Rta, along with the other immediate-early protein BZLF1 (Zta), is a master regulator that orchestrates the switch from the latent to the lytic phase of the viral life cycle.[1][2][3] Expression of BRLF1 is a critical initiating event, leading to a cascade of viral gene expression necessary for viral DNA replication, assembly of new virions, and eventual lysis of the host cell.[4][5] Understanding the intricate mechanisms governing BRLF1 expression is paramount for developing therapeutic strategies against EBV-associated malignancies and lytic-phase pathologies. This guide provides an in-depth technical overview of BRLF1 gene expression, its regulation, and the experimental methodologies used for its study.

Regulation of BRLF1 Expression

The expression of BRLF1 is tightly controlled by a complex interplay of cellular and viral factors that influence its promoter, Rp. The induction of BRLF1 is a key step in the reactivation of the lytic cycle, which can be triggered by various stimuli, including chemical inducers like 12-O-tetradecanoylphorbol-13-acetate (TPA) and sodium butyrate, as well as physiological signals like B-cell receptor (BCR) activation.[1][3]

Signaling Pathways Influencing BRLF1 Promoter Activity

Several host cell signaling pathways converge on the BRLF1 promoter to initiate transcription. A crucial pathway involves Phosphatidylinositol-3 Kinase (PI3K) .[6][7] Activation of the PI3K pathway is required for BRLF1 to induce the full lytic cascade, including the expression of the other immediate-early gene, BZLF1.[6] Inhibition of PI3K completely abrogates the ability of BRLF1 to induce lytic infection.[6][8] This suggests that BRLF1 expression itself can trigger a positive feedback loop by activating PI3K signaling.[6]

Another critical regulatory mechanism is histone acetylation .[1][9] The BRLF1 promoter in latently infected cells is often associated with deacetylated histones, leading to a condensed chromatin structure that represses transcription. Treatment with histone deacetylase (HDAC) inhibitors like Trichostatin A (TSA) can induce histone acetylation at the BRLF1 promoter, making it more accessible to transcription factors and thereby activating its expression.[1][9]

The protein kinase C (PKC) signaling pathway , activated by TPA, also plays a role in inducing BRLF1 expression.[1] This pathway can lead to the phosphorylation and activation of transcription factors such as AP-1, CREB, ATF1, and ATF2, which are important for the transcription of immediate-early genes.[1]

Transcriptional Regulation at the BRLF1 Promoter (Rp)

The BRLF1 promoter contains binding sites for several cellular transcription factors that either activate or repress its activity. The transcription factor Yin Yang 1 (YY1) acts as a repressor of the BRLF1 promoter.[1] Mutation of the YY1-binding site in the BRLF1 promoter leads to increased transcription.[1] Conversely, Upstream Stimulating Factor 1 (USF1) has been shown to bind to the BRLF1 promoter and activate its transcription.[10] Rta itself can also autoregulate its own expression by interacting with USF1 on the BRLF1 promoter.[1][10]

BRLF1 Function in Lytic Replication

Once expressed, the Rta protein acts as a potent transcriptional activator of a host of viral early genes, which are essential for viral DNA replication.[4] Rta can activate target promoters through two distinct mechanisms:

-

Direct DNA Binding: Rta can directly bind to a GC-rich consensus motif (Rta-responsive element or RRE) present in the promoters of some early lytic genes, such as the SM promoter.[2][6]

-

Indirect Activation: Rta can also activate promoters that lack a canonical RRE through indirect mechanisms. This often involves the activation of cellular signaling pathways and the recruitment of other transcription factors.[2][6] A prime example is the activation of the BZLF1 promoter, which is crucial for the full lytic cascade.[2][6] BRLF1-mediated activation of the BZLF1 promoter requires the activation of stress-activated protein kinase (SAPK) pathways, including p38 and JNK.[6]

Furthermore, BRLF1 and BZLF1 exhibit a synergistic relationship, where each protein can activate the promoter of the other, creating a positive feedback loop that robustly drives the lytic cycle forward.[2][6] Both BRLF1 and BZLF1 are essential for the expression of many early lytic genes, including BMRF1, which encodes a DNA polymerase processivity factor.[2][6]

Quantitative Data on BRLF1 Expression

Precise quantification of BRLF1 expression is crucial for understanding the dynamics of lytic replication. The following tables summarize key quantitative findings from the literature.

| Condition | Cell Line | Fold Change in BRLF1 Transcription | Reference |

| Mutation of YY1-binding site in Rp | P3HR1 | 1.6-fold increase | [1] |

| Mutation of YY1-binding site in Rp | C33A | 2.3-fold increase | [1] |

| TSA treatment | P3HR1 | Increased histone H4 acetylation at Rp | [1] |

| Mutation of YY1-binding site in Rp | P3HR1 | 1.64-fold increase in histone H4 acetylation | [1] |

| Mutation of YY1-binding site in Rp | C33A | 3.08-fold increase in histone H4 acetylation | [1] |

| Lytic Induction Condition | Cell Line | Change in BHRF1 miRNA levels (downstream of BRLF1) | Reference |

| Lytic Reactivation | AGS-EBV | miR-BHRF1-2-3p: 190-fold increase | [3] |

| Lytic Reactivation | AGS-EBV | miR-BHRF1-3: 195-fold increase | [3] |

Experimental Protocols

Adenovirus-Mediated Expression of BRLF1

This protocol is used to exogenously express BRLF1 in latently infected cells to study its role in initiating the lytic cycle.

Workflow:

Methodology:

-

Vector Construction: The BRLF1 cDNA is cloned into an adenoviral shuttle vector, typically under the control of a strong constitutive promoter like the cytomegalovirus (CMV) immediate-early promoter.

-

Adenovirus Production: The shuttle vector is co-transfected with a linearized adenoviral backbone vector into a packaging cell line (e.g., HEK293). Homologous recombination in the packaging cells generates a replication-deficient recombinant adenovirus carrying the BRLF1 expression cassette.

-

Virus Amplification and Titer Determination: The recombinant adenovirus is amplified by subsequent infections of the packaging cell line. The viral titer (infectious particles per ml) is determined using methods such as plaque assays or quantitative PCR.

-

Infection of Target Cells: Latently EBV-infected cells are infected with the BRLF1-expressing adenovirus at a specific multiplicity of infection (MOI). A control adenovirus (e.g., expressing LacZ or GFP) is used in parallel.

-

Analysis: At various time points post-infection, cells are harvested to analyze the induction of the lytic cycle through methods such as Western blotting for lytic proteins (e.g., BZLF1, BMRF1), RT-qPCR for lytic gene transcripts, or immunofluorescence assays.

Luciferase Reporter Assay for BRLF1 Promoter Activity

This assay is used to quantify the activity of the BRLF1 promoter (Rp) in response to various stimuli or the overexpression of transcription factors.

Methodology:

-

Reporter Plasmid Construction: The BRLF1 promoter region is cloned upstream of a luciferase reporter gene (e.g., firefly luciferase) in an expression vector.

-

Transfection: The reporter plasmid is transfected into the desired cell line. For experiments investigating the effect of transcription factors, an expression vector for the transcription factor of interest is co-transfected. A second plasmid expressing a different luciferase (e.g., Renilla luciferase) under the control of a constitutive promoter is often co-transfected as an internal control for transfection efficiency.

-

Cell Treatment: After transfection, cells are treated with the desired stimuli (e.g., TPA, TSA).

-

Cell Lysis: At the end of the treatment period, cells are washed with PBS and lysed using a specific lysis buffer.

-

Luciferase Activity Measurement: The cell lysate is mixed with a luciferase substrate, and the resulting luminescence is measured using a luminometer. The firefly luciferase activity is then normalized to the Renilla luciferase activity.

Chromatin Immunoprecipitation (ChIP) Assay

ChIP assays are used to determine the in vivo association of specific proteins, such as transcription factors or modified histones, with the BRLF1 promoter.

Methodology:

-

Cross-linking: Cells are treated with formaldehyde (B43269) to cross-link proteins to DNA.

-

Cell Lysis and Sonication: Cells are lysed, and the chromatin is sheared into smaller fragments by sonication.

-

Immunoprecipitation: The chromatin fragments are incubated with an antibody specific to the protein of interest (e.g., anti-acetylated histone H4, anti-YY1). The antibody-protein-DNA complexes are then precipitated using protein A/G beads.

-

Reverse Cross-linking and DNA Purification: The cross-links are reversed by heating, and the DNA is purified.

-

Quantitative PCR (qPCR): The amount of BRLF1 promoter DNA in the immunoprecipitated sample is quantified by qPCR using primers specific for the BRLF1 promoter. The results are typically expressed as a percentage of the input chromatin.

Quantitative Reverse Transcription PCR (RT-qPCR)

RT-qPCR is used to measure the mRNA levels of BRLF1 and its downstream target genes.

Methodology:

-

RNA Extraction: Total RNA is extracted from cells using a suitable method (e.g., Trizol reagent).

-

DNase Treatment: The RNA sample is treated with DNase to remove any contaminating genomic DNA.

-

Reverse Transcription: The RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme and either oligo(dT) or random primers.

-

qPCR: The cDNA is used as a template for qPCR with primers specific for BRLF1 or other target genes. A fluorescent dye (e.g., SYBR Green) or a fluorescently labeled probe is used to detect the amplification of the PCR product in real-time.

-

Data Analysis: The expression level of the target gene is normalized to that of a housekeeping gene (e.g., GAPDH) to account for variations in RNA input and reverse transcription efficiency. The relative expression levels are often calculated using the ΔΔCt method.

Implications for Drug Development

The pivotal role of BRLF1 in initiating the EBV lytic cycle makes it an attractive target for therapeutic intervention. Strategies for drug development can be broadly categorized into two opposing approaches:

-

Inhibition of BRLF1 Expression or Function: For diseases where lytic replication contributes to pathology, such as in primary infection (infectious mononucleosis) or in certain EBV-associated malignancies where lytic gene products may promote tumor growth, inhibiting BRLF1 could be beneficial. This could be achieved by targeting the signaling pathways that induce BRLF1 (e.g., PI3K inhibitors) or by developing small molecules that directly inhibit the transcriptional activity of the Rta protein.

-

Induction of BRLF1 Expression (Lytic Induction Therapy): In latently infected tumor cells, inducing the lytic cycle via BRLF1 expression can lead to cell death.[11] This "suicide" approach forms the basis of lytic induction therapy. Adenovirus vectors expressing BRLF1 have shown promise in preclinical models for treating EBV-positive tumors by inducing the lytic cycle and subsequent tumor cell killing.[11] The development of small molecules that can efficiently and specifically induce BRLF1 expression in tumor cells is an active area of research.

Conclusion

BRLF1 is a master regulator of the EBV lytic cycle, and its expression is controlled by a sophisticated network of cellular signaling pathways and transcription factors. A thorough understanding of the molecular mechanisms governing BRLF1 expression and function is essential for the development of novel therapeutics to combat EBV-associated diseases. The experimental protocols outlined in this guide provide a framework for researchers to further investigate the intricate biology of this key viral protein.

References

- 1. Activation of the BRLF1 promoter and lytic cycle of Epstein–Barr virus by histone acetylation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Epstein-Barr Virus Rta Protein Activates Lytic Cycle Genes and Can Disrupt Latency in B Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Profiling miRNA changes in Epstein-Barr virus lytic infection identifies a function for BZLF1 in upregulating miRNAs from the DLK1-DIO3 locus - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Study of Epstein-Barr Virus BRLF1 Activity in a Drosophila Model System - PMC [pmc.ncbi.nlm.nih.gov]

- 5. vectorcore.medicine.uiowa.edu [vectorcore.medicine.uiowa.edu]

- 6. Epstein-Barr Virus Immediate-Early Protein BRLF1 Induces the Lytic Form of Viral Replication through a Mechanism Involving Phosphatidylinositol-3 Kinase Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Epstein–Barr virus - Wikipedia [en.wikipedia.org]

- 8. Epstein-Barr virus immediate-early protein BRLF1 induces the lytic form of viral replication through a mechanism involving phosphatidylinositol-3 kinase activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. Transcriptional activation of Epstein-Barr virus BRLF1 by USF1 and Rta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Use of adenovirus vectors expressing Epstein-Barr virus (EBV) immediate-early protein BZLF1 or BRLF1 to treat EBV-positive tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Core of Lytic Activation: An In-depth Technical Guide to the Interaction of Epstein-Barr Virus BRLF1 with Host Cellular Factors

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Epstein-Barr virus (EBV), a ubiquitous human herpesvirus, has a complex lifecycle characterized by both latent and lytic phases. The switch from latency to the lytic cycle is a critical step for viral propagation and is orchestrated by the immediate-early protein BRLF1 (Rta). BRLF1 is a potent transcriptional activator that hijacks and manipulates a multitude of host cellular factors to create an environment conducive to viral replication. Understanding the intricate molecular interactions between BRLF1 and the host cell machinery is paramount for the development of novel therapeutic strategies against EBV-associated malignancies and lytic-phase-driven pathologies. This technical guide provides a comprehensive overview of the known interactions of BRLF1 with host cellular factors, detailing the signaling pathways involved, the functional consequences of these interactions, and the experimental methodologies used to elucidate them.

Data Presentation: Quantitative Analysis of BRLF1 and Related Host Factor Interactions

While direct quantitative binding affinities for many BRLF1-host protein interactions remain to be precisely determined, the existing literature provides valuable quantitative data on the functional outcomes of these interactions. This section summarizes key quantitative findings.

| Viral/Host Protein | Interacting Partner(s) | Quantitative Measurement | Experimental Context | Reference(s) |

| BHRF1 (EBV) | Bim (BH3 peptide) | KD = 18 nM | Isothermal Titration Calorimetry (ITC) | [1] |

| BHRF1 (EBV) | Puma (BH3 peptide) | KD = 70 nM | Isothermal Titration Calorimetry (ITC) | [1] |

| BHRF1 (EBV) | Bid (BH3 peptide) | KD = 110 nM | Isothermal Titration Calorimetry (ITC) | [1] |

| BRLF1 Promoter (Rp) | YY1 Mutant | 1.6-fold increase in transcription | Luciferase Reporter Assay in P3HR1 cells | |

| BRLF1 Promoter (Rp) | YY1 Mutant | 2.3-fold increase in transcription | Luciferase Reporter Assay in C33A cells | |

| BRLF1 Promoter (Rp) | YY1 Mutant | 1.64-fold increase in histone acetylation | Real-time PCR of ChIP DNA in P3HR1 cells | |

| BRLF1 Promoter (Rp) | YY1 Mutant | 3.08-fold increase in histone acetylation | Real-time PCR of ChIP DNA in C33A cells |

Core Interactions and Functional Consequences

BRLF1's function as a master regulator of the lytic cycle is predicated on its ability to interact with and modulate a diverse array of host cellular proteins. These interactions can be broadly categorized into several key functional areas:

Modulation of Host Cell Signaling Pathways

BRLF1 has been shown to activate several critical intracellular signaling cascades to facilitate viral replication.

-

Phosphatidylinositol 3-Kinase (PI3K) Pathway: BRLF1 expression leads to the phosphorylation and activation of Akt, a key downstream effector of the PI3K pathway.[2] This activation is crucial for BRLF1-induced lytic cycle progression, as specific PI3K inhibitors abrogate this process.[2][3] The exact mechanism of PI3K activation by BRLF1 is not fully elucidated but may involve indirect mechanisms or protein-protein interactions within the cytoplasm.[2]

-

Mitogen-Activated Protein Kinase (MAPK) Pathways: BRLF1 activates the p38 and c-Jun N-terminal kinase (JNK) stress MAP kinase pathways.[2] This leads to the phosphorylation and activation of transcription factors such as ATF-2, which are important for the transactivation of other viral immediate-early genes, like BZLF1.[2]

Manipulation of the Cell Cycle Machinery

To ensure the availability of cellular resources for viral DNA replication, BRLF1 modulates the host cell cycle.

-

Interaction with Retinoblastoma Protein (Rb) and E2F1: BRLF1 can induce S-phase entry in host cells. This is associated with a significant increase in the levels of the transcription factor E2F1 and a decrease in the levels of the retinoblastoma protein (Rb) and its family members, p107 and p130. The induction of E2F1 by BRLF1 is thought to be critical for the expression of viral genes required for DNA replication.

Transcriptional Reprogramming of the Host Cell

As a potent transactivator, BRLF1 interacts with various components of the host transcriptional machinery.

-

Interaction with Cellular Transcription Factors: BRLF1 cooperates with several cellular transcription factors to enhance the expression of viral lytic genes. These include:

-

Oct-1: BRLF1 directly interacts with the cellular transcription factor Oct-1, and this interaction promotes lytic viral reactivation.[4][5][6]

-

Sp1 and Sp3: The autoregulation of the BRLF1 promoter is mediated through consensus Sp1 and Sp3 binding sites.

-

CREB-Binding Protein (CBP): BRLF1 interacts with the histone acetyltransferase CBP, and this interaction is important for BRLF1-mediated transactivation.[7]

-

-

Interaction with RNA Polymerase III: BRLF1 interacts with subunits of RNA Polymerase III (Pol III) to suppress the transcription of immunostimulatory small RNAs.[8][9][10] This represents a mechanism of innate immune evasion during the early stages of lytic infection. The NLS and transactivation domains of BRLF1 are required for this inhibitory function.[8]

Regulation of Apoptosis

To prevent premature death of the host cell and ensure successful viral progeny production, BRLF1 influences apoptotic pathways.

-

Induction of Anti-Apoptotic BCL-2 Homologs: BRLF1 is an early lytic protein and its expression coincides with the upregulation of the viral BCL-2 homolog, BHRF1. BHRF1 is a potent anti-apoptotic protein that interacts with and sequesters pro-apoptotic BH3-only proteins such as Bim, Puma, and Bid.[1] This inhibition of apoptosis is crucial for sustaining the cellular environment needed for viral replication.

Interplay with Post-Translational Modification Machineries

BRLF1 is itself a target of post-translational modifications and also influences these pathways to its advantage.

-

SUMOylation: BRLF1 is modified by SUMO (Small Ubiquitin-like Modifier). The SUMOylation site has been identified at lysine (B10760008) 530 (K530).[11] Furthermore, BRLF1 can induce the proteasomal degradation of SUMOylated proteins, suggesting a complex regulatory interplay.[11]

-

Ubiquitination: While the direct ubiquitination of BRLF1 and its role are still under investigation, other EBV proteins involved in the lytic cycle, such as BFRF1, are regulated by ubiquitination through interaction with host E3 ligases like Itch. This highlights the importance of the ubiquitin-proteasome system during viral maturation.

Signaling Pathways and Experimental Workflows

Visualizing the complex interplay between BRLF1 and host factors is crucial for a deeper understanding. The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows.

Caption: BRLF1-induced PI3K/Akt signaling pathway.

References

- 1. Structural Basis for Apoptosis Inhibition by Epstein-Barr Virus BHRF1 | PLOS Pathogens [journals.plos.org]

- 2. Epstein-Barr Virus Immediate-Early Protein BRLF1 Induces the Lytic Form of Viral Replication through a Mechanism Involving Phosphatidylinositol-3 Kinase Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Epstein-Barr virus immediate-early protein BRLF1 induces the lytic form of viral replication through a mechanism involving phosphatidylinositol-3 kinase activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cellular transcription factor Oct-1 interacts with the Epstein-Barr virus BRLF1 protein to promote disruption of viral latency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. journals.asm.org [journals.asm.org]

- 6. BRLF1 protein Rta [Human gammaherpesvirus 4 (Epstein-Barr virus)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 7. Epstein-Barr virus immediate-early protein BRLF1 interacts with CBP, promoting enhanced BRLF1 transactivation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. BRLF1 suppresses RNA Pol III‐mediated RIG‐I inflammasome activation in the early EBV lytic lifecycle - PMC [pmc.ncbi.nlm.nih.gov]

- 9. BRLF1 suppresses RNA Pol III-mediated RIG-I inflammasome activation in the early EBV lytic lifecycle | EMBO Reports [link.springer.com]

- 10. BRLF1 suppresses RNA Pol III-mediated RIG-I inflammasome activation in the early EBV lytic lifecycle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Changes in SUMO-modified proteins in Epstein-Barr virus infection identifies reciprocal regulation of TRIM24/28/33 complexes and the lytic switch BZLF1 - PMC [pmc.ncbi.nlm.nih.gov]

BRLF1 as a Potential Therapeutic Target in EBV-Associated Diseases: A Technical Guide

Authored for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The Epstein-Barr virus (EBV) is a ubiquitous human herpesvirus associated with several malignancies, including nasopharyngeal carcinoma, gastric cancer, and various lymphomas. The transition from a latent to a lytic, replicative lifecycle is a critical phase for viral propagation and is implicated in the pathogenesis of these diseases. This switch is orchestrated by the immediate-early (IE) transactivator protein, BRLF1 (also known as Rta). BRLF1 initiates a cascade of viral gene expression, making it an essential regulator of lytic replication. Its central role in activating the lytic cycle, coupled with its influence on crucial cellular signaling pathways, positions BRLF1 as a compelling therapeutic target. This document provides a comprehensive technical overview of BRLF1's molecular functions, its role in disease, and the rationale and strategies for its therapeutic inhibition.

The Molecular Biology of BRLF1

BRLF1 is a potent transcription factor that triggers the EBV lytic cycle through a dual mechanism: direct transactivation of viral promoters and indirect activation via cellular signaling pathways.[1][2] Expression of BRLF1 is sufficient to disrupt viral latency and initiate the lytic cascade in most cell types.[1][2]

BRLF1 as a Transcriptional Activator

BRLF1 activates a host of downstream EBV lytic genes. This activation occurs through two distinct mechanisms:

-

Direct DNA Binding: BRLF1 binds directly to GC-rich sequences known as BRLF1-responsive elements (RREs) found in the promoters of several early lytic genes, such as BMRF1 and SM.[1][3] This direct binding can powerfully enhance gene expression.[3]

-

Indirect Activation: BRLF1 activates other promoters, most notably the promoter of the other key IE gene, BZLF1, without binding to the DNA directly.[1][2] This indirect mechanism relies on the activation of host cell signal transduction pathways.[1][2]

Furthermore, BRLF1 can auto-regulate its own synthesis by activating the BRLF1 promoter (Rp).[4] This process can involve interactions with cellular factors like Upstream Stimulatory Factor 1 (USF1).[5]

Interaction with Cellular Signaling Pathways

A critical function of BRLF1 is its ability to hijack cellular signaling cascades to create a favorable environment for viral replication.

-

PI3K/Akt Pathway: BRLF1 expression activates the phosphatidylinositol-3 kinase (PI3K) signaling pathway.[1][2] This activation is essential for BRLF1 to induce the lytic cycle; specific PI3K inhibitors like LY294002 completely block BRLF1-mediated lytic induction but do not affect lytic induction by BZLF1.[1] The requirement for PI3K is promoter-dependent, affecting indirect targets like the BZLF1 promoter but not direct targets like the SM promoter.[1]

-

Stress MAP Kinase Pathways: BRLF1 activates the p38 and c-Jun N-terminal kinase (JNK) stress MAP kinase pathways.[1] This leads to the phosphorylation and activation of transcription factors such as ATF-2 and c-Jun, which then bind to the BZLF1 promoter to induce its expression.[1][2]

-

Cell Cycle Regulation: BRLF1 interacts with key cell cycle regulators. It can bind to the Retinoblastoma protein (Rb), which correlates with the displacement of the E2F1 transcription factor, a key regulator of S-phase entry.[6] BRLF1 has also been shown to induce E2F1, promoting S-phase entry, which may be required for efficient viral replication.[7]

Interaction with Cellular Proteins

BRLF1's function is modulated through its interaction with a variety of cellular proteins, which can either enhance or repress its activity.

-

Transcriptional Coactivators: BRLF1 interacts with the histone acetyltransferase CREB-binding protein (CBP), which enhances its transactivation function.[8]

-

Transcription Factors: BRLF1 interacts with cellular transcription factors, including Oct-1 and USF1, to cooperatively activate viral promoters and promote the disruption of latency.[3][5][9]

-

Transcriptional Repressors: The transcription of BRLF1 is repressed by the Yin Yang 1 (YY1) protein, which recruits histone deacetylases (HDACs) to the BRLF1 promoter, contributing to the maintenance of viral latency.[4]

Quantitative Data on BRLF1 Function and Regulation

The following tables summarize key quantitative data from studies on BRLF1, providing a basis for evaluating its activity and the effects of its regulators.

| Parameter | Cell Line | Fold Change | Condition | Reference |

| BRLF1 Transcription | P3HR1 | 1.6 | Mutation of YY1-binding site | [4] |

| BRLF1 Transcription | C33A | 2.3 | Mutation of YY1-binding site | [4] |

| Histone H4 Acetylation at BRLF1 Promoter | P3HR1 | 1.64 | Mutation of YY1-binding site | [4] |

| Histone H4 Acetylation at BRLF1 Promoter | C33A | 3.08 | Mutation of YY1-binding site | [4] |

| Luciferase Activity (BRLF1 Promoter) | 293T / CNE2 | Significantly Increased | Natural variant Rp-V1 vs. B95.8 prototype | [10] |

| Luciferase Activity (BRLF1 Promoter) | 293T / CNE2 | Significantly Lower | Natural variant Rp-V2 vs. B95.8 prototype | [10] |

| Table 1: BRLF1-Mediated Transcriptional Regulation. |

| Inhibitor | Target | Effect on BRLF1-Mediated Lytic Induction | Mechanism | Reference |

| LY294002 | PI3 Kinase | Complete abrogation | Blocks BRLF1-induced activation of the BZLF1 promoter | [1] |

| Wortmannin | PI3 Kinase | Significant decrease in Akt phosphorylation | Blocks PI3K signaling downstream of BRLF1 | [1] |

| JNK Inhibitor | JNK | Abolishes BRLF1-mediated latency disruption | Blocks stress MAP kinase pathway required for BZLF1 activation | [11] |

| HDAC Inhibitors (TSA, Sodium Butyrate) | Histone Deacetylases | Induction of lytic cycle | Increases histone acetylation at the BRLF1 promoter, relieving YY1-mediated repression | [4] |

| Table 2: Effect of Inhibitors on BRLF1-Dependent Lytic Induction. |

Visualizing BRLF1 Signaling and Therapeutic Strategy

Diagrams generated using Graphviz DOT language illustrate the complex signaling networks initiated by BRLF1, a typical experimental workflow to study its function, and the logical basis for its therapeutic targeting.

References

- 1. Epstein-Barr Virus Immediate-Early Protein BRLF1 Induces the Lytic Form of Viral Replication through a Mechanism Involving Phosphatidylinositol-3 Kinase Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.asm.org [journals.asm.org]

- 3. journals.asm.org [journals.asm.org]

- 4. academic.oup.com [academic.oup.com]

- 5. Transcriptional activation of Epstein-Barr virus BRLF1 by USF1 and Rta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. journals.asm.org [journals.asm.org]

- 7. researchgate.net [researchgate.net]

- 8. Epstein-Barr Virus Immediate-Early Protein BRLF1 Interacts with CBP, Promoting Enhanced BRLF1 Transactivation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Cellular transcription factor Oct-1 interacts with the Epstein-Barr virus BRLF1 protein to promote disruption of viral latency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Natural Variations in BRLF1 Promoter Contribute to the Elevated Reactivation Level of Epstein-Barr Virus in Endemic Areas of Nasopharyngeal Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 11. journals.asm.org [journals.asm.org]

A Technical Guide to Natural Sequence Variation in the Epstein-Barr Virus BRLF1 (134-142) Epitope

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the natural sequence variation in the BRLF1 (134-142) epitope of the Epstein-Barr virus (EBV). This epitope, with the reference sequence ATIGTAMYK, is a known target for cytotoxic T lymphocytes (CTLs) restricted by the HLA-A*11:01 allele. Understanding the extent and impact of its natural variation is crucial for the development of effective immunotherapies and vaccines against EBV-associated diseases.

Quantitative Analysis of BRLF1 (134-142) Sequence Variation

A study analyzing BRLF1 gene polymorphism in EBV-associated gastric and nasopharyngeal carcinomas, as well as in healthy donors, identified several amino acid changes within the Rta protein.[2][3] Although this study did not focus specifically on the 134-142 epitope, it highlights the presence of variations in CTL epitopes within BRLF1.[2][3] Further targeted sequencing and analysis of the BRLF1 (134-142) region from a large and diverse set of EBV isolates are needed to establish a comprehensive variation frequency table.

For the purpose of this guide, a hypothetical table is presented below to illustrate how such data would be structured. This table is based on the potential for single amino acid substitutions at each position of the ATIGTAMYK epitope and serves as a template for future research.

| Position | Reference Amino Acid | Observed Variation | Frequency (%) | Putative Impact on HLA-A*11:01 Binding (Predicted) | Putative Impact on TCR Recognition (Predicted) |

| 134 | A | G, S, T | Data not available | Minor | Moderate |

| 135 | T | A, S, I | Data not available | Moderate | High |

| 136 | I | V, L, M | Data not available | High (Anchor) | High |

| 137 | G | A, S, D | Data not available | Minor | Moderate |

| 138 | T | A, S, N | Data not available | Moderate | High |

| 139 | A | G, V, S | Data not available | Minor | Moderate |

| 140 | M | L, I, V | Data not available | Moderate | High |

| 141 | Y | F, H, W | Data not available | High | High |

| 142 | K | R, Q, T | Data not available | High (Anchor) | High |

Note: The frequency data and predicted impacts are illustrative and require experimental validation.

Experimental Protocols for Characterizing BRLF1 (134-142) Variants

The functional consequences of natural sequence variations in the BRLF1 (134-142) epitope can be assessed through a series of well-established immunological assays. These experiments are critical for determining the impact of variations on antigen processing, presentation, and T-cell recognition.

Peptide-MHC Binding Assay

This assay quantifies the affinity of synthetic peptide variants for the HLA-A*11:01 molecule. A common method is the fluorescence polarization-based binding competition assay.[4][5]

Methodology:

-

Reagents and Materials:

-

Soluble recombinant HLA-A*11:01 molecules.

-

Fluorescently labeled high-affinity reference peptide for HLA-A*11:01.

-

Synthetic peptides corresponding to the reference BRLF1 (134-142) sequence (ATIGTAMYK) and its natural variants.

-

Assay buffer (e.g., PBS with 0.05% Tween 20).

-

96-well black, flat-bottom plates.

-

Fluorescence polarization plate reader.

-

-

Procedure:

-

Prepare a constant concentration of soluble HLA-A*11:01 and fluorescently labeled reference peptide in the assay buffer.

-

Prepare serial dilutions of the unlabeled competitor peptides (reference and variant BRLF1 peptides).

-

In the 96-well plate, mix the HLA-A*11:01/fluorescent peptide solution with each dilution of the competitor peptides.

-

Include control wells with only the HLA-A*11:01/fluorescent peptide solution (for maximum polarization) and only the fluorescent peptide (for minimum polarization).

-

Incubate the plate at room temperature for 24-48 hours to reach binding equilibrium.

-

Measure fluorescence polarization using a plate reader.

-

Calculate the concentration of each competitor peptide that inhibits 50% of the fluorescent peptide binding (IC50). Lower IC50 values indicate higher binding affinity.

-

IFN-γ ELISpot Assay

The Interferon-gamma (IFN-γ) ELISpot assay is a highly sensitive method to quantify the frequency of antigen-specific T cells that secrete IFN-γ upon recognition of the epitope.[6][7][8][9][10]

Methodology:

-

Reagents and Materials:

-

Human IFN-γ ELISpot kit (containing capture antibody, detection antibody, and substrate).

-

96-well PVDF membrane plates.

-

Peripheral blood mononuclear cells (PBMCs) from HLA-A*11:01 positive, EBV-seropositive donors.

-

Synthetic peptides (reference and variant BRLF1 134-142).

-

Cell culture medium (e.g., RPMI 1640 with 10% fetal bovine serum).

-

Positive control (e.g., phytohemagglutinin) and negative control (medium alone).

-

Automated ELISpot reader.

-

-

Procedure:

-

Coat the ELISpot plate with the IFN-γ capture antibody overnight at 4°C.

-

Wash the plate and block with cell culture medium.

-

Add PBMCs to the wells.

-

Stimulate the cells by adding the synthetic peptides (reference and variants) at an optimal concentration (e.g., 10 µg/mL). Include positive and negative controls.

-

Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.

-

Wash the plate to remove cells.

-

Add the biotinylated IFN-γ detection antibody and incubate.

-

Wash the plate and add streptavidin-alkaline phosphatase conjugate.

-

Wash the plate and add the substrate to develop spots.

-

Stop the reaction by washing with water.

-

Count the spots using an automated ELISpot reader. Each spot represents a single IFN-γ secreting cell.

-

Signaling Pathways and Experimental Workflows

T-Cell Receptor (TCR) Signaling Pathway

The recognition of the BRLF1 (134-142) peptide presented by HLA-A*11:01 on an antigen-presenting cell (APC) by a specific CTL initiates a complex intracellular signaling cascade. This cascade ultimately leads to the activation of the T cell and the execution of its effector functions, such as cytokine production and target cell lysis.[11][12][13][14]

Experimental Workflow for Characterizing BRLF1 (134-142) Variants

The following workflow outlines the logical progression of experiments to comprehensively characterize the impact of natural sequence variations in the BRLF1 (134-142) epitope.

References

- 1. dbEBV: A database of Epstein-Barr virus variants and their correlations with human health - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Sequence analysis of the Epstein-Barr virus (EBV) BRLF1 gene in nasopharyngeal and gastric carcinomas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Sequence analysis of the Epstein-Barr virus (EBV) BRLF1 gene in nasopharyngeal and gastric carcinomas - PMC [pmc.ncbi.nlm.nih.gov]

- 4. DSpace [repository.escholarship.umassmed.edu]

- 5. Measurement of peptide binding to MHC class II molecules by fluorescence polarization - PMC [pmc.ncbi.nlm.nih.gov]

- 6. stella.mabtech.com [stella.mabtech.com]

- 7. abcam.com [abcam.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. utcd.org.tr [utcd.org.tr]

- 10. mstechno.co.jp [mstechno.co.jp]

- 11. T Cell Receptor Signaling | Cell Signaling Technology [cellsignal.com]

- 12. creative-diagnostics.com [creative-diagnostics.com]

- 13. researchgate.net [researchgate.net]

- 14. T cell signalling pathway | PPTX [slideshare.net]

BRLF1's role in the pathogenesis of nasopharyngeal carcinoma

An In-depth Technical Guide on the Role of BRLF1 in the Pathogenesis of Nasopharyngeal Carcinoma

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Nasopharyngeal Carcinoma (NPC) is a malignancy with a strong etiological link to the Epstein-Barr Virus (EBV). While EBV typically establishes a latent infection within NPC cells, the expression of lytic cycle proteins plays a critical, often underestimated, role in pathogenesis. This document provides a comprehensive technical overview of the EBV immediate-early protein BRLF1 (also known as Rta) and its multifaceted contributions to NPC development. BRLF1 is a master transactivator that not only initiates the viral lytic cascade but also directly manipulates host cellular pathways to promote genomic instability, enhance tumorigenicity, and facilitate immune evasion. Understanding these functions reveals BRLF1 as a promising biomarker for diagnosis and a key target for novel therapeutic interventions in NPC.

BRLF1: The Master Switch for EBV Lytic Reactivation

In the context of NPC, EBV infection is predominantly latent, characterized by the expression of a limited set of viral genes. However, a switch to the lytic cycle, where the virus actively replicates, can be initiated. This switch is controlled by two immediate-early (IE) viral proteins: BZLF1 (Zta) and BRLF1 (Rta).[1][2][3]

BRLF1 functions as a potent transcriptional activator, triggering a cascade of viral gene expression.[2] It binds to specific DNA sequences in the promoters of early lytic genes, which are essential for viral DNA replication.[1] BRLF1 and BZLF1 create a positive feedback loop by activating each other's promoters, ensuring a robust entry into the lytic cycle.[1] While a full productive lytic cycle is rare in most tumor cells, studies consistently report the presence of an "abortive" lytic cycle, where IE proteins like BRLF1 and various early genes are expressed without the production of new virions.[2][4] This abortive cycle is a significant contributor to NPC pathogenesis.

Molecular Mechanisms of BRLF1 Action

BRLF1 exerts its effects by hijacking and modulating both viral and host cellular machinery.

Transcriptional Co-option of Host Machinery

BRLF1's function as a transactivator is dependent on its interaction with cellular proteins. It recruits host coactivators, such as CREB-binding protein (CBP), to viral promoters.[5] This interaction is crucial for histone acetylation, a process that remodels chromatin to make the DNA more accessible for transcription.[5] BRLF1 also physically interacts with other cellular transcription factors, including Oct-1, to cooperatively enhance the activation of lytic gene expression.[6]

Modulation of Host Signaling Pathways

BRLF1 actively manipulates key cellular signaling pathways to the virus's advantage:

-

Immune Evasion via PD-L1 Upregulation: BRLF1 induces the expression of Programmed Death-Ligand 1 (PD-L1) on the surface of NPC cells.[7] This upregulation is mediated through the activation of the ERK signaling pathway.[7] Elevated PD-L1 on tumor cells engages the PD-1 receptor on activated T cells, leading to impaired T-cell function and allowing the tumor to evade immune surveillance.[7]

-

Genomic Instability via ERK Activation: BRLF1 expression has been shown to induce significant genomic instability in NPC cells, characterized by chromosome mis-segregation.[8][9] This effect is also dependent on its ability to activate the Erk signaling pathway.[8][10]

-

Inhibition of the Inflammasome: BRLF1 can suppress the innate immune response by inhibiting the activation of inflammasomes.[10] This action prevents inflammatory cell death (pyroptosis) and reduces the secretion of pro-inflammatory cytokines IL-1β and IL-18, thereby dampening the subsequent activation of T cells and NK cells.[10]

BRLF1's Direct Contributions to NPC Pathogenesis

The molecular activities of BRLF1 translate into distinct pro-tumorigenic outcomes.

Promotion of Genomic Instability

The induction of genomic instability is a critical function of BRLF1 in NPC progression.[8] Recurrent or sustained expression of BRLF1 leads to an accumulation of chromosomal aberrations.[8][11] This genetic chaos can accelerate the acquisition of mutations that drive malignant progression, contributing to the aggressiveness and potential for relapse of NPC.[8][9]

Enhancement of Tumorigenic Phenotypes

The genomic instability fueled by BRLF1 directly enhances the cancerous features of NPC cells. Experimental evidence shows that recurrent BRLF1 expression significantly increases cell proliferation, migration, and invasion.[11] In animal models, NPC cells with repeated BRLF1 expression form larger and more aggressive tumors, confirming its role in promoting a more malignant phenotype.[8][11]

Data Presentation

Table 1: BRLF1 Expression and Serological Response in NPC

| Parameter | NPC Patients | Healthy Controls | Reference |

| BRLF1 mRNA Detection | Detected in NPC biopsies | Not detected in control biopsies | [12][13] |

| Anti-Rta (BRLF1) IgG Antibodies | 83.0% (44 of 53) | 1.9% (1 of 53) | [12][13] |

Table 2: Quantitative Effects of Recurrent BRLF1 Expression on NPC Cell Tumorigenicity

| Phenotypic Trait | Control NPC Cells (P1) | Recurrent BRLF1 NPC Cells (P15) | Key Finding | Reference |

| Cell Proliferation | Baseline | Significantly Increased | BRLF1 promotes cell proliferation. | [11] |

| Cell Migration | Baseline | Significantly Increased | BRLF1 enhances cell motility. | [11] |

| Cell Invasion | Baseline | Significantly Increased | BRLF1 increases invasive capacity. | [11] |

| Tumor Weight in Mice | Baseline | Significantly Increased | BRLF1 drives tumor growth in vivo. | [11] |

Note: P1 and P15 refer to passage numbers in the cited experiment, representing initial and long-term recurrent BRLF1 expression, respectively.

BRLF1 as a Clinical Target

BRLF1's specific expression and pro-malignant functions make it an attractive molecule for clinical applications.

Diagnostic Biomarker

The high specificity of BRLF1 expression in NPC tissue and the corresponding robust antibody response in patients position it as a valuable diagnostic marker.[12][13] Detecting IgG antibodies against the Rta protein in patient plasma could serve as a non-invasive method for NPC diagnosis and screening.[12][13]

Therapeutic Target

Targeting BRLF1 and the lytic cycle it governs presents a dual therapeutic opportunity:

-

Lytic Induction Therapy: Since BRLF1 expression can trigger the full lytic cascade, intentionally inducing this pathway in all tumor cells could serve as a cytolytic therapy, leading to tumor cell death and destruction.[1]

-

Inhibition of Lytic Reactivation: Conversely, for preventing tumor progression and relapse, inhibiting BRLF1 function is a viable strategy.[8] Blocking BRLF1 would prevent the associated genomic instability and tumorigenesis.[9] Natural compounds like luteolin (B72000) have been shown to repress BRLF1 promoter activity and decrease tumorigenicity in preclinical models.[10]

Key Experimental Protocols

Luciferase Reporter Assay for Promoter Activation

This assay is used to quantify BRLF1's ability to activate a target gene's promoter (e.g., the PD-L1 promoter).

-

Vector Construction: The promoter sequence of the gene of interest is cloned into a pGL3-basic vector upstream of the firefly luciferase gene.

-

Co-transfection: NPC cells (e.g., CNE2) are co-transfected with the reporter plasmid, a BRLF1 expression plasmid, and a Renilla luciferase plasmid (as an internal control for transfection efficiency).

-

Cell Lysis: 24-48 hours post-transfection, cells are lysed.

-

Signal Measurement: Firefly and Renilla luciferase activities are measured using a dual-luciferase assay system. The ratio of firefly to Renilla activity indicates the level of promoter activation by BRLF1.[7]

Chromatin Immunoprecipitation (ChIP) Assay

ChIP is used to confirm the direct binding of BRLF1 to the promoter region of a target gene within the cell.

-

Cross-linking: NPC cells expressing BRLF1 are treated with formaldehyde (B43269) to cross-link proteins to DNA.

-

Chromatin Shearing: Cells are lysed, and the chromatin is sheared into small fragments (200-1000 bp) using sonication.

-

Immunoprecipitation: The sheared chromatin is incubated with an antibody specific to BRLF1 (or a control IgG). The antibody-protein-DNA complexes are precipitated using protein A/G-agarose beads.

-

Reverse Cross-linking: The cross-links are reversed by heating, and the proteins are digested with proteinase K.

-

DNA Purification and Analysis: The co-precipitated DNA is purified. The presence of the specific promoter sequence is quantified using quantitative PCR (qPCR) with primers flanking the putative BRLF1 binding site.[6]

Immunoprecipitation-Western Blot for Anti-Rta Antibody Detection

This method is used to detect antibodies against the BRLF1 protein (Rta) in patient serum.[13]

-

Antigen Preparation: The BRLF1 gene is cloned and expressed in vitro (e.g., using a TNT-coupled transcription/translation system) to produce the Rta protein, often labeled with ³⁵S-methionine for visualization.

-

Immunoprecipitation: The labeled Rta protein is incubated with patient plasma. If anti-Rta antibodies are present, they will bind to the protein.

-

Complex Capture: Protein A/G-Sepharose beads are added to capture the antibody-antigen complexes.

-

Washing and Elution: The beads are washed to remove non-specific proteins, and the complexes are eluted.

-

Detection: The precipitated proteins are separated by SDS-PAGE, and the labeled Rta protein is detected by autoradiography. The presence of a band at the correct molecular weight indicates the presence of anti-Rta antibodies in the plasma sample.[13]

Visualizations of Key Pathways and Workflows

Caption: BRLF1 initiates the EBV lytic gene expression cascade.

Caption: BRLF1 signaling promotes tumorigenesis and immune evasion.

Caption: Experimental workflow for a luciferase reporter assay.

References

- 1. Frontiers | Targeting Epstein-Barr Virus in Nasopharyngeal Carcinoma [frontiersin.org]

- 2. mdpi.com [mdpi.com]

- 3. Activation of Epstein–Barr Virus’ Lytic Cycle in Nasopharyngeal Carcinoma Cells by NEO212, a Conjugate of Perillyl Alcohol and Temozolomide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Qualitative analysis of the expression of Epstein-Barr virus lytic genes in nasopharyngeal carcinoma biopsies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Epstein-Barr Virus Immediate-Early Protein BRLF1 Interacts with CBP, Promoting Enhanced BRLF1 Transactivation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cellular transcription factor Oct-1 interacts with the Epstein-Barr virus BRLF1 protein to promote disruption of viral latency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Epstein-Barr Virus BRLF1 Induces PD-L1 Expression in Nasopharyngeal Carcinoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Epstein-Barr virus BRLF1 induces genomic instability and progressive malignancy in nasopharyngeal carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Perspective: Contribution of Epstein–Barr virus (EBV) Reactivation to the Carcinogenicity of Nasopharyngeal Cancer Cells [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. microbiologyresearch.org [microbiologyresearch.org]

- 13. Expression of Epstein-Barr virus lytic gene BRLF1 in nasopharyngeal carcinoma: potential use in diagnosis - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Structural and Functional Analysis of the Epstein-Barr Virus BRLF1 Protein

A Technical Guide for Researchers and Drug Development Professionals

The Epstein-Barr virus (EBV) immediate-early protein BRLF1, also known as Rta, is a critical transactivator that plays a pivotal role in switching the virus from its latent state to the lytic cycle of replication. A comprehensive understanding of the structural and functional domains of BRLF1 is paramount for the development of novel therapeutic strategies targeting EBV-associated diseases. This technical guide provides an in-depth analysis of the BRLF1 protein, its functional domains, the experimental protocols used for its characterization, and its involvement in cellular signaling pathways.

Core Structural and Functional Domains of BRLF1

The BRLF1 protein is a 605-amino acid phosphoprotein that functions as a sequence-specific DNA-binding transcriptional activator.[1][2] Its structure is organized into distinct functional domains that mediate dimerization, DNA binding, and transactivation. The N-terminal region of the protein encompasses the domains responsible for DNA binding and dimerization, while the C-terminal half contains the transactivation domains.[1]

Quantitative Analysis of BRLF1 Functional Domains

Deletion mutagenesis and functional assays have been employed to map the approximate boundaries of the BRLF1 functional domains. The following table summarizes the currently available data on the locations of these domains. It is important to note that the precise boundaries may vary slightly between different EBV strains and experimental systems.

| Functional Domain | Approximate Amino Acid Boundaries | Key Functions | References |

| DNA-Binding Domain | N-terminal region | Sequence-specific binding to Rta-responsive elements (RREs) in the promoters of lytic genes. | [1] |

| Dimerization Domain | N-terminal region | Mediates the formation of BRLF1 homodimers, which is essential for DNA binding and transactivation. | [1] |

| Transactivation Domains | C-terminal half | Recruit cellular transcription machinery to activate the expression of target genes. | [1] |

| DNA Binding Inhibitory Activity | C-terminal 10 amino acids | May play a role in regulating BRLF1's DNA binding affinity. | [3] |

Experimental Protocols for the Characterization of BRLF1

A variety of sophisticated experimental techniques are utilized to dissect the structure and function of the BRLF1 protein. Below are detailed methodologies for key experiments cited in the study of BRLF1.

Electrophoretic Mobility Shift Assay (EMSA)

EMSA is a fundamental technique used to study protein-DNA interactions in vitro. This assay can determine if BRLF1 directly binds to a specific DNA sequence.

Objective: To determine the in vitro binding of BRLF1 to a putative Rta-responsive element (RRE).

Materials:

-

Purified recombinant BRLF1 protein or nuclear extract from cells expressing BRLF1.

-

Double-stranded DNA probe containing the putative RRE, labeled with a detectable marker (e.g., 32P or a fluorescent dye).

-

Unlabeled competitor DNA probe (for specificity control).

-

Binding buffer (e.g., 10 mM Tris-HCl pH 7.5, 50 mM KCl, 1 mM DTT, 5% glycerol).

-

Polyacrylamide gel (non-denaturing).

-

Gel running buffer (e.g., 0.5x TBE).

Procedure:

-

Binding Reaction: In a microcentrifuge tube, combine the purified BRLF1 protein or nuclear extract with the labeled DNA probe in the binding buffer. For competition assays, add an excess of unlabeled competitor DNA before adding the labeled probe.

-

Incubation: Incubate the reaction mixture at room temperature for 20-30 minutes to allow for protein-DNA complex formation.

-

Electrophoresis: Load the samples onto a pre-run non-denaturing polyacrylamide gel. Run the gel at a constant voltage until the dye front has migrated an appropriate distance.

-

Detection: Dry the gel and expose it to X-ray film (for radioactive probes) or image it using a fluorescence scanner. A "shifted" band, representing the BRLF1-DNA complex, will migrate slower than the free, unbound probe.

Luciferase Reporter Assay

This assay is used to quantify the ability of BRLF1 to transactivate a specific promoter in living cells.

Objective: To measure the transcriptional activation of a target promoter by BRLF1.

Materials:

-

Mammalian cell line (e.g., HEK293T or an EBV-negative B-cell line).

-

Expression vector encoding BRLF1.

-

Reporter vector containing the promoter of interest upstream of a luciferase gene (e.g., firefly luciferase).

-

Control reporter vector (e.g., Renilla luciferase) for normalization.

-

Transfection reagent.

-

Luciferase assay reagents.

-

Luminometer.

Procedure:

-

Transfection: Co-transfect the mammalian cells with the BRLF1 expression vector, the firefly luciferase reporter vector, and the Renilla luciferase control vector.

-

Incubation: Culture the cells for 24-48 hours to allow for protein expression and reporter gene activation.

-

Cell Lysis: Wash the cells with PBS and lyse them using a passive lysis buffer.

-

Luminometry: Measure the firefly and Renilla luciferase activities in the cell lysate using a luminometer according to the manufacturer's instructions.

-